molecular formula C26H33NO B12760295 3-Deoxy-3-acetyl abiraterone-3-ene CAS No. 2484719-12-0

3-Deoxy-3-acetyl abiraterone-3-ene

Cat. No.: B12760295
CAS No.: 2484719-12-0
M. Wt: 375.5 g/mol
InChI Key: UAGUPKOGAAVASF-GUXPWDQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-acetyl abiraterone-3-ene involves multiple steps, starting from the parent compound AbirateroneThe reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with heating to facilitate the reactions .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-acetyl abiraterone-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Deoxy-3-acetyl abiraterone-3-ene is similar to that of Abiraterone. It acts as an inhibitor of the steroidal enzyme CYP17A1, which is involved in androgen biosynthesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that can stimulate the growth of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Deoxy-3-acetyl abiraterone-3-ene is unique due to its specific structural modifications, which make it a valuable analytical impurity for studying the stability and degradation of Abiraterone. Its presence helps ensure the purity and efficacy of Abiraterone-based pharmaceuticals .

Properties

CAS No.

2484719-12-0

Molecular Formula

C26H33NO

Molecular Weight

375.5 g/mol

IUPAC Name

1-[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone

InChI

InChI=1S/C26H33NO/c1-17(28)18-10-12-25(2)20(15-18)6-7-21-23-9-8-22(19-5-4-14-27-16-19)26(23,3)13-11-24(21)25/h4-6,8,14,16,18,21,23-24H,7,9-13,15H2,1-3H3/t18?,21-,23-,24-,25-,26+/m0/s1

InChI Key

UAGUPKOGAAVASF-GUXPWDQMSA-N

Isomeric SMILES

CC(=O)C1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Canonical SMILES

CC(=O)C1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.